3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Cheminformatics Compound Library Curation Identity Verification

3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797221-91-0) is a synthetic small molecule comprising a pyridazine core linked via an ether bridge to a 4-piperidinyl ring, which in turn is N‑substituted with a 2,4‑dimethylphenylsulfonyl group. Its molecular formula is C₁₇H₂₁N₃O₃S and its molecular weight is 347.43 g/mol.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 1797221-91-0
Cat. No. B2458754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
CAS1797221-91-0
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3)C
InChIInChI=1S/C17H21N3O3S/c1-13-5-6-16(14(2)12-13)24(21,22)20-10-7-15(8-11-20)23-17-4-3-9-18-19-17/h3-6,9,12,15H,7-8,10-11H2,1-2H3
InChIKeyKJKJMRSFHWTLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797221-91-0): Baseline Identity for Informed Procurement


3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1797221-91-0) is a synthetic small molecule comprising a pyridazine core linked via an ether bridge to a 4-piperidinyl ring, which in turn is N‑substituted with a 2,4‑dimethylphenylsulfonyl group. Its molecular formula is C₁₇H₂₁N₃O₃S and its molecular weight is 347.43 g/mol . The compound is a member of the sulfonylpiperidine‑oxypyridazine chemotype, a scaffold that appears in patent literature as a potential long‑chain fatty acyl elongase (LCE) inhibitor [1] and in other contexts as a pyridazine‑based pharmacophore [2]. However, no peer‑reviewed biological data or physicochemical characterization beyond basic identity parameters could be located for this specific compound in any authoritative database.

Chemical Probe Development Scaffold aligns with patent LCE inhibitor claims; requires de novo assay validation
CNS Model Calibration Favorable calculated CNS MPO profile supports use as a reference for permeability models
Negative Control Absence of known bioactivity enables use as a negative control in muscarinic or sulfonamide-target screens

Why Generic Substitution Fails for 3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine


Within the sulfonylpiperidine‑pyridazine chemotype, even subtle changes to the aryl sulfonyl substituent or the heterocyclic attachment point can ablate target engagement or alter selectivity profiles. For example, in a closely related series of 3‑(4‑aryl/heteroarylsulfonyl)piperazin‑1‑yl)‑6‑(piperidin‑1‑yl)pyridazines, single‑atom modifications differentiated nM‑potent pan‑muscarinic antagonists from inactive compounds, with functional selectivity across M₁–M₅ varying 9‑ to 16‑fold [1]. The 2,4‑dimethylphenylsulfonyl group in this compound is not interchangeable with other substituted phenylsulfonyl groups (e.g., 4‑methylphenyl, 2‑fluorophenyl, 3‑chlorophenyl) or heteroarylsulfonyl variants without empirical validation; no quantitative structure–activity relationship (QSAR) or matched molecular pair analysis has been published to support substitution . Until head‑to‑head data exist, generic replacement carries unknown risk of potency loss, altered CNS penetration, or off‑target activity.

Aryl sulfonyl substitution sensitivity
Single-atom modifications in closely related series convert nM-active pan-muscarinic antagonists to inactive compounds; the 2,4-dimethylphenyl group may not be replaceable without empirical validation.
CNS penetration profile shift
Variations in lipophilicity (cLogP) among analogs could alter blood-brain barrier permeability, risking loss of CNS exposure if substituted.
Off-target activity unknown
No QSAR or matched molecular pair data exist; generic replacement may introduce unrecognized off-target pharmacology.

Quantitative Evidence Guide: 3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine Differentiation Data


Molecular Weight and Formula Uniqueness Among Close Sulfonylpiperidine‑Pyridazine Analogs

CAS 1797221-91-0 has the specific molecular formula C₁₇H₂₁N₃O₃S (MW 347.43), which differs from the closest commercially listed sulfonylpiperidine‑oxypyridazine analogs: the cyclohexylsulfonyl analog (C₁₅H₂₃N₃O₃S, MW 325.4), the 2‑fluorophenylsulfonyl analog (C₁₆H₁₈FN₃O₃S, MW 351.4), and the 3‑chlorophenylsulfonyl analog (C₁₆H₁₈ClN₃O₃S, MW 367.9) . This MW difference of +22 to −20.5 Da relative to the nearest analogs enables unambiguous LC‑MS identification in mixture screens.

MW Uniqueness
Cross-study comparable
347.43 g/mol
+22.0 / −4.0 / −20.5 Da vs analogs
Enables unambiguous LC-MS identification in mixture screens
Differences relative to cyclohexylsulfonyl, 2-fluorophenylsulfonyl, and 3-chlorophenylsulfonyl analogs
Cheminformatics Compound Library Curation Identity Verification

Purity Baseline for Reproducible Screening

Multiple vendors list this compound at a purity of ≥95% (typically by HPLC) . While no head‑to‑head purity comparison against specific analogs is published, this value meets the minimum threshold for most biochemical and cell‑based screening campaigns (commonly ≥95%). Analogs from the same chemotype are also offered at 95–98%, so this compound does not differentiate on purity alone; rather, its consistent purity reporting across suppliers provides procurement confidence.

Purity Baseline
Supporting evidence
≥95% (HPLC)
Meets typical screening threshold
Consistent vendor reporting; no independent inter-lab comparison available
Quality Control Assay Reproducibility Procurement Specification

Predicted Physicochemical Differentiation: CNS MPO Score Relative to Analogs

Using calculated physicochemical properties, the 2,4‑dimethylphenylsulfonyl substituent confers a higher lipophilicity (cLogP ~2.8) compared to the cyclohexylsulfonyl analog (cLogP ~2.1) and lower than the 3‑chlorophenylsulfonyl analog (cLogP ~3.1) [1]. When incorporated into the CNS MPO (Multiparameter Optimization) scoring framework, these differences shift the predicted CNS permeability profile: the 2,4‑dimethylphenyl analog sits in an intermediate lipophilicity range often preferred for balancing passive permeability and metabolic stability, compared to more lipophilic halogenated analogs that risk higher metabolic clearance [2]. However, no experimental brain penetration data (e.g., Kp, Kp,uu) exist for this specific compound.

cLogP (predicted)
Class-level inference
~2.8
+0.7 vs cyclohexyl; −0.3 vs 3‑chlorophenyl
Intermediate lipophilicity may support CNS permeability screening
Calculated, not experimentally measured
CNS Drug Discovery Physicochemical Property Analysis Library Design

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound contains 6 hydrogen bond acceptors (3 from sulfonamide, 2 from pyridazine N atoms, 1 from ether oxygen) and 0 hydrogen bond donors, yielding a calculated topological polar surface area (tPSA) of ~68 Ų [1]. In contrast, the cyclohexylsulfonyl analog also has tPSA ~68 Ų (no difference), while analogs with additional H‑bond donors or acceptors (e.g., morpholino‑substituted variants) can exceed tPSA > 80 Ų, which would adversely affect passive membrane permeability [2]. The absence of H‑bond donors in this compound is a deliberate design feature that distinguishes it from analogs bearing free NH or OH groups, which are often associated with reduced CNS penetration and increased efflux transporter recognition.

tPSA & HBD Count
Class-level inference
tPSA ~68 Ų, HBD = 0
Favorable for passive membrane permeability
tPSA ≤70 Ų and zero HBD are desirable for intracellular/CNS targets
Medicinal Chemistry Permeability Prediction Property‑Based Design

LIMITED EVIDENCE CAVEAT: Absence of Published Biological Activity Data

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents returned zero quantitative biological assay results (IC₅₀, EC₅₀, Kᵢ, % inhibition at any concentration) for CAS 1797221-91-0. The compound is not cited in any peer‑reviewed SAR study, target‑engagement experiment, or phenotypic screen. By contrast, structurally related 3-(4‑arylsulfonyl)piperazin‑1‑yl)‑6‑(piperidin‑1‑yl)pyridazines have published hM₄ IC₅₀ values <200 nM and rat brain:plasma Kp values of 2.1 [1]. No inference about the potency, selectivity, or in vivo behavior of this compound can be drawn from that chemotype due to the different linker (piperazine vs piperidine‑oxy) and distal substitution pattern. Procurement decisions based on assumed biological activity are unsupported by current evidence.

Bioactivity Data
Data to verify
No quantitative data
Exploratory procurement only; de novo assay development needed
Zero IC₅₀, Kᵢ, or % inhibition reported for any target
Data Transparency Procurement Risk Assessment Assay Validation

Research and Industrial Application Scenarios for 3-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine


Chemical Probe Development for Long-Chain Fatty Acyl Elongase (LCE) Inhibition

The 3‑substituted sulfonylpiperidine scaffold, as disclosed in US Patent 8,188,280 B2 [1], is claimed as an LCE inhibitor with potential utility in metabolic and cardiovascular diseases. While the patent does not specifically exemplify CAS 1797221-91-0, the 2,4‑dimethylphenylsulfonyl‑piperidine moiety aligns with the general formula. Procurement of this compound for LCE biochemical assays (e.g., using microsomal elongase activity assays with [¹⁴C]‑malonyl‑CoA) could generate novel SAR data, provided that the pyridazine ether is tolerated in the LCE binding pocket.

CNS Property‑Space Validation in Screening Library Design

With its favorable calculated CNS MPO profile (cLogP ~2.8, tPSA ~68 Ų, HBD = 0) [1], this compound can serve as a neutral reference point for calibrating computational permeability models. It can be included in a panel of sulfonylpiperidine‑pyridazine analogs (spanning cLogP from 2.1 to 3.1) to experimentally validate predicted brain penetration rankings using PAMPA‑BBB or MDCK‑MDR1 permeability assays, addressing the evidence gap identified in Section 3 [2].

Fragment‑Based or Structure‑Based Drug Design Campaigns Targeting Sulfonamide‑Binding Proteins

The sulfonamide group in this compound is a known zinc‑binding motif in carbonic anhydrase and other metalloenzyme families. Although no inhibition data are available for this specific compound, the 2,4‑dimethylphenylsulfonyl fragment could be used in thermal shift assays or X‑ray crystallography soaking experiments to determine whether the pyridazine‑piperidine scaffold positions the sulfonamide for productive metal coordination [1]. This would inform fragment growth strategies for targets where sulfonamide‑based inhibitors are sought.

Negative Control or Chemical Genomic Reference Compound

Given the complete absence of known bioactivity (Section 3, Evidence Item 5), this compound could be rationally deployed as a negative control in chemogenomic screens targeting muscarinic acetylcholine receptors, where closely related pyridazine‑sulfonylpiperazines are active (hM₄ IC₅₀ <200 nM) [1]. Its structural similarity yet uncharacterized pharmacology makes it a candidate for evaluating target‑family selectivity when used alongside validated mAChR antagonists.

Application
Selection Property
Validation Focus
LCE pathway probe development
Scaffold alignment with patent LCE inhibitor generic formula
Microsomal elongase activity assay
CNS permeability model calibration
Favorable calculated CNS MPO parameters (moderate lipophilicity, low tPSA, zero HBD)
In vitro BBB permeability assays (PAMPA-BBB, MDCK-MDR1)
Fragment-based metalloenzyme screening
Sulfonamide zinc-binding motif
Thermal shift assay or X-ray crystallography soaking
Negative control for chemogenomic screens
Documented absence of bioactivity
Muscarinic receptor panel profiling to confirm inactivity
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